N-ethyl-4-nitrobenzenesulfonamide

Description

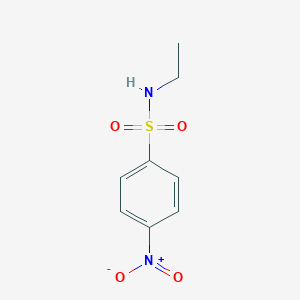

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUAWMBSCRFHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283199 | |

| Record name | N-ethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28860-08-4 | |

| Record name | 28860-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of N-ethyl-4-nitrobenzenesulfonamide

An In-depth Technical Guide on the Physical and Chemical Properties of N-ethyl-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound featuring a sulfonamide group and a nitro-substituted aromatic ring.[1] The presence of the electron-withdrawing nitro group and the sulfonamide moiety makes it a compound of interest in medicinal chemistry and a versatile intermediate in organic synthesis.[1] Sulfonamides are a well-established class of compounds with applications including antibacterial agents, and the nitro group can impart unique reactivity and potential biological activity.[1][2] This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with detailed experimental protocols for its synthesis.

Physicochemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28860-08-4 | [1][3][4][5] |

| Molecular Formula | C₈H₁₀N₂O₄S | [1][4] |

| Molecular Weight | 230.24 g/mol | [1][4][6] |

| Appearance | Solid at room temperature | [1][7] |

| Melting Point | 102-103 °C | [3] |

| Boiling Point | 386.0 ± 44.0 °C (Predicted) | [3] |

| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 10.50 ± 0.50 (Predicted) | [3] |

| Storage | Sealed in dry, room temperature or 2-8°C | [3][4][7] |

Spectral Data

While comprehensive, peer-reviewed spectral data for this compound is not widely published, documentation for related nitrobenzenesulfonamide compounds is available and provides expected spectral characteristics. Researchers should perform their own analytical characterization for confirmation.

Table 2: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet) and aromatic protons on the nitrobenzene ring (two doublets). |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the six carbons of the aromatic ring, with shifts influenced by the sulfonamide and nitro groups. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (if present/secondary sulfonamide), S=O stretching (sulfonamide), aromatic C=C stretching, and asymmetric/symmetric stretching of the NO₂ group. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (230.24 m/z), along with characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine.[8][9] This is a standard nucleophilic substitution reaction at the sulfonyl chloride group.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from a documented synthetic procedure.[9]

Materials:

-

4-nitrobenzenesulfonyl chloride (10 g)

-

70% Ethylamine in water (12.7 mL)

-

Methanol (50 mL)

-

Water

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Combine 70% ethylamine in water (12.7 mL) and methanol (50 mL) in a suitable reaction flask.

-

Cool the mixture to 0-5 °C using an ice bath.

-

While maintaining the temperature below 5 °C, add 4-nitrobenzenesulfonyl chloride (10 g) portion-wise to the stirred solution.[9]

-

After the addition is complete, continue to stir the reaction mixture for 15 minutes, ensuring the temperature remains below 5 °C.[9]

-

Add water (100 mL) to the reaction mixture.[9]

-

Stir the resulting suspension for an additional 30 minutes, keeping the temperature under 5 °C.[9]

-

Collect the solid product by filtering the reaction mixture.

-

Wash the isolated solid with water to remove any residual salts or impurities.[9]

-

Dry the purified solid to obtain this compound. The reported yield for this procedure is 8.99 g.[9]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Biological Activity and Potential Applications

The biological profile of this compound is not extensively characterized in the literature. However, the presence of both the sulfonamide and nitro functional groups suggests potential bioactivity.

-

Antibacterial Properties : The sulfonamide group is a well-known pharmacophore responsible for the antibacterial effects of sulfa drugs.[1]

-

Role of the Nitro Group : Aromatic nitro compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiparasitic effects.[2] Their mechanism often involves intracellular enzymatic reduction of the nitro group to form cytotoxic reactive nitrogen species, which can damage cellular macromolecules like DNA and proteins.[2] This dual functionality suggests that this compound could be a candidate for antimicrobial drug discovery.

Generalized Mechanism of Action for Nitroaromatic Compounds

The diagram below illustrates the generally accepted mechanism by which nitroaromatic compounds exert their antimicrobial effects. This pathway is a probable mode of action for this compound in biological systems.

Safety and Handling

This compound should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not universally available, related compounds like N-ethyl-2-nitrobenzenesulfonamide are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[6][7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. CAS 28860-08-4: this compound [cymitquimica.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 28860-08-4 [amp.chemicalbook.com]

- 4. 28860-08-4|this compound|BLD Pharm [bldpharm.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. N-ethyl-2-nitrobenzene-1-sulfonamide | C8H10N2O4S | CID 744706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Ethyl-2-nitrobenzenesulfonamide | 23530-41-8 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]

N-ethyl-4-nitrobenzenesulfonamide: A Technical Guide for Researchers

CAS Number: 28860-08-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in N-ethyl-4-nitrobenzenesulfonamide. This document provides available data on its chemical and physical properties, a detailed synthesis protocol, and standardized experimental methodologies for evaluating its potential biological activity.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H10N2O4S | [1][2][3] |

| Molecular Weight | 230.24 g/mol | [1][2][3] |

| Melting Point | 102-103 °C | [2] |

| Boiling Point (Predicted) | 386.0 ± 44.0 °C | [2] |

| Density (Predicted) | 1.367 ± 0.06 g/cm³ | [2] |

| Appearance | Solid | [1] |

Synthesis Protocol

A detailed method for the synthesis of this compound has been described. The following protocol is adapted from patent literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-nitrobenzenesulfonyl chloride

-

70% ethylamine in water

-

Methanol

-

Water

Procedure:

-

Combine 12.7 mL of 70% ethylamine in water with 50 mL of methanol in a suitable reaction vessel.

-

Cool the mixture to a temperature between 0-5 °C using an ice bath.

-

Add 10 g of 4-nitrobenzenesulfonyl chloride to the cooled mixture in portions, ensuring the temperature is maintained below 5 °C.

-

Stir the reaction mixture for 15 minutes while maintaining the temperature.

-

Add 100 mL of water to the reaction mixture.

-

Continue stirring for an additional 30 minutes, keeping the temperature below 5 °C.

-

Filter the resulting solid product from the reaction mixture.

-

Wash the isolated solid with water.

-

Dry the solid to yield this compound.

Potential Biological Activity and Experimental Protocols

While quantitative biological data for this compound is not currently available, compounds within the sulfonamide class are known to exhibit a range of biological activities, most notably antibacterial effects. The primary mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This pathway is essential for the synthesis of nucleotides and certain amino acids, and its disruption inhibits bacterial growth.

It is important to note that the involvement of this compound in this or any other signaling pathway has not been experimentally confirmed.

To evaluate the potential antimicrobial properties of this compound, standardized in vitro susceptibility testing methods can be employed. The following are detailed protocols for the broth microdilution and Kirby-Bauer disk diffusion methods.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add a specific volume of the stock solution to the first well of each row to achieve the desired starting concentration, and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row. Discard 100 µL from the last well.

-

-

Inoculum Preparation: Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which contain only MHB). Include a growth control well (MHB + inoculum, no compound) and a negative control well (MHB + DMSO, no inoculum).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial culture in logarithmic growth phase

-

Sterile swabs

-

Solvent for compound dissolution (e.g., DMSO)

-

Incubator

Procedure:

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile swab, evenly streak the prepared inoculum over the entire surface of an MHA plate to create a uniform lawn of bacteria.

-

Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

-

Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.

References

An In-depth Technical Guide to N-ethyl-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ethyl-4-nitrobenzenesulfonamide, a versatile organic compound with applications in medicinal chemistry and as a chemical intermediate. This document details its chemical properties, experimental protocols for its synthesis and analysis, and explores its potential biological activities.

Core Chemical and Physical Properties

This compound is an organic compound featuring a sulfonamide functional group attached to a nitro-substituted aromatic ring, with an ethyl group on the nitrogen atom.[1] This structure imparts a unique combination of reactivity and potential biological activity. The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 230.24 g/mol | [1] |

| Chemical Formula | C₈H₁₀N₂O₄S | [1] |

| CAS Number | 28860-08-4 | |

| Appearance | Solid (at room temperature) | [1] |

| SMILES | CCNS(=O)(=O)c1ccc(cc1)--INVALID-LINK--=O | [1] |

| InChI | InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine.[2]

Protocol:

-

Reaction Setup: In a suitable reaction vessel, mix 12.7 mL of 70% ethylamine in water with 50 mL of methanol.[2]

-

Cooling: Cool the mixture to a temperature between 0-5 °C using an ice bath.[2]

-

Addition of Reactant: Add 10 g of 4-nitrobenzenesulfonyl chloride to the cooled mixture in portions, ensuring the temperature is maintained below 5 °C.[2]

-

Reaction: Stir the mixture for 15 minutes while maintaining the temperature.[2]

-

Precipitation: Add 100 mL of water to the reaction mixture and continue stirring for an additional 30 minutes, keeping the temperature under 5 °C.[2]

-

Isolation and Purification: Filter the resulting solid precipitate, wash it with water, and then dry to obtain this compound.[2]

References

Determining the Solubility of N-ethyl-4-nitrobenzenesulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of N-ethyl-4-nitrobenzenesulfonamide in various organic solvents. Given the absence of extensive published quantitative solubility data for this specific compound, this document outlines a robust experimental protocol based on established methods for sulfonamide solubility determination. It further details how to present the resulting data for effective analysis and comparison, a critical step in preclinical development, formulation, and chemical process design.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry and as a chemical intermediate. Its solubility in organic solvents is a fundamental physicochemical property that influences its behavior in various applications, including reaction kinetics, purification, formulation, and bioavailability. This guide provides the necessary framework for researchers to systematically determine and tabulate this crucial data. While qualitative statements indicate its solubility in solvents like DMSO and ethanol, precise quantitative data is essential for rigorous scientific work.

Quantitative Solubility Data

The following table structure is recommended for the presentation of experimentally determined solubility data for this compound. This standardized format allows for easy comparison across different solvents and temperatures.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| Chloroform | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

Experimental Protocol: Determination of Solubility via the Shake-Flask and Gravimetric Method

The shake-flask method followed by gravimetric analysis is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or sealed flasks

-

Orbital shaker or wrist-action shaker with temperature control

-

Constant temperature water bath or incubator

-

Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 µm)

-

Glass syringes

-

Pre-weighed glass vials for solvent evaporation

-

Vacuum oven or desiccator

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials or flasks, each containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the solubility value stabilizes.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a glass syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

Repeat the drying and weighing process until a constant weight is achieved.[2][3]

-

3.3. Data Calculation

-

Mass of dissolved solute (m_solute): (Weight of vial with dried solute) - (Weight of empty vial)

-

Mass of solvent (m_solvent): (Weight of vial with filtered solution) - (Weight of vial with dried solute)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL solvent): Solubility ( g/100 g solvent) * Density of solvent (g/mL)

-

Molar Solubility (mol/L): (Solubility (g/L) / Molar Mass of this compound (230.24 g/mol ))

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a detailed framework for the systematic determination of the solubility of this compound in various organic solvents. By following the outlined experimental protocol and data presentation structure, researchers can generate high-quality, comparable solubility data. This information is invaluable for a wide range of applications in drug development and chemical research, enabling informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided workflow diagram offers a clear visual representation of the experimental process, ensuring methodological consistency.

References

An In-depth Technical Guide on N-ethyl-4-nitrobenzenesulfonamide: Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-4-nitrobenzenesulfonamide is a synthetic organic compound that belongs to the sulfonamide class of molecules. It is characterized by a nitro group and an ethylamide group attached to a central benzene sulfonyl scaffold. This compound serves as a key intermediate in organic synthesis and holds potential for investigation in drug discovery, particularly due to the well-established antibacterial properties of the sulfonamide functional group.[1] This technical guide provides a comprehensive overview of the melting point and stability of this compound, complete with experimental protocols and a visualization of the general mechanism of action for sulfonamide antibacterials.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, formulation, and application in research and development.

Data Presentation

| Property | Value | Source |

| Melting Point | 102-103 °C | ChemicalBook |

| Molecular Formula | C8H10N2O4S | Cymit Química S.L.[1] |

| Molecular Weight | 230.24 g/mol | Cymit Química S.L.[1] |

| Appearance | Solid at room temperature | Cymit Química S.L.[1] |

| Storage Temperature | 2-8°C | ChemicalBook |

Stability Profile

This compound is generally stable under standard laboratory conditions.[1] However, as with many nitroaromatic compounds, its stability can be influenced by exposure to heat, light, and reactive chemical environments. For pharmaceutical development, a thorough understanding of a compound's stability and degradation pathways is critical.

Experimental Protocols

The following sections detail standardized methodologies for determining the melting point and assessing the stability of this compound. These protocols are based on established principles of pharmaceutical analysis.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range represents the melting point.

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following conditions are typically applied to sulfonamides.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Photostability chamber

-

Oven

General Procedure: A solution of this compound (e.g., 1 mg/mL) is prepared in an appropriate solvent. Aliquots of this solution are then subjected to the following stress conditions. Samples are withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

1. Acid Hydrolysis:

-

Treat the sample solution with 0.1 N HCl.

-

Maintain the solution at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., up to 24 hours).

2. Base Hydrolysis:

-

Treat the sample solution with 0.1 N NaOH.

-

Maintain the solution at an elevated temperature (e.g., 60-80 °C) for a specified period.

3. Oxidative Degradation:

-

Treat the sample solution with 3% H₂O₂.

-

Keep the solution at room temperature for a specified period.

4. Thermal Degradation:

-

Expose a solid sample of the compound to dry heat in an oven (e.g., 70-80 °C) for a specified period.

-

Also, heat a solution of the compound at a similar temperature.

5. Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be stored in the dark under the same temperature conditions.

Mechanism of Action

While specific signaling pathways for this compound have not been detailed, the general mechanism of action for sulfonamide antibiotics is well-established. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[2][3][4] Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion inhibits bacterial growth and replication.[][6] This pathway is an attractive target for antimicrobial agents because humans obtain folic acid from their diet and do not possess the DHPS enzyme.[3]

Sulfonamide Antibacterial Action Pathway

Caption: General mechanism of action of sulfonamide antibiotics.

Conclusion

This compound is a stable crystalline solid with a defined melting point, making it a reliable intermediate for chemical synthesis. While specific data on its thermal decomposition is limited, established protocols for stability testing of sulfonamides can be readily applied to characterize its degradation profile. The primary biological relevance of this class of compounds lies in their potential as antibacterial agents through the inhibition of the bacterial folate synthesis pathway. This technical guide provides foundational data and methodologies to support further research and development of this compound and related compounds.

References

Spectroscopic data for N-ethyl-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and synthetic information for N-ethyl-4-nitrobenzenesulfonamide (CAS No: 28860-08-4; Molecular Formula: C₈H₁₀N₂O₄S). Due to the limited availability of public domain spectroscopic data for this specific compound, this guide furnishes a detailed experimental protocol for its synthesis. Furthermore, a logical workflow for the synthesis and subsequent purification is presented visually. While experimental spectra are not available, a summary of expected spectroscopic characteristics is provided based on the analysis of structurally related compounds.

Chemical Structure and Properties

This compound is an organic compound featuring a sulfonamide group with an ethyl substituent on the nitrogen atom and a nitro group at the para position of the benzene ring.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 28860-08-4 |

| Molecular Formula | C₈H₁₀N₂O₄S |

| Molecular Weight | 230.24 g/mol |

| Canonical SMILES | CCNS(=O)(=O)c1ccc(cc1)N(=O)=O |

| InChI Key | InChI=1/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 |

Synthesis Protocol

A documented method for the synthesis of this compound is available and detailed below.

2.1. Experimental Procedure

The synthesis of this compound can be achieved through the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine in a suitable solvent system.[1]

-

Materials:

-

4-nitrobenzenesulfonyl chloride (10 g)

-

70% ethylamine in water (12.7 mL)

-

Methanol (50 mL)

-

Water

-

-

Protocol:

-

A mixture of 70% ethylamine in water (12.7 mL) and methanol (50 mL) is prepared.

-

The mixture is cooled to a temperature of 0-5 °C.

-

4-nitrobenzenesulfonyl chloride (10 g) is added to the cooled mixture in portions, ensuring the temperature is maintained below 5 °C.

-

The reaction mixture is stirred for 15 minutes at this temperature.

-

Water (100 mL) is then added to the reaction mixture.

-

The mixture is stirred for an additional 30 minutes, maintaining a temperature below 5 °C.

-

The resulting solid product is isolated by filtration.

-

The isolated solid is washed with water and subsequently dried.

-

This procedure yields 8.99 g of this compound.[1]

-

Spectroscopic Data

3.1. Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (ortho to SO₂) | ~ 8.0 - 8.2 | Doublet | Protons on the aromatic ring adjacent to the electron-withdrawing sulfonamide group. |

| Aromatic (ortho to NO₂) | ~ 8.3 - 8.5 | Doublet | Protons on the aromatic ring adjacent to the strongly electron-withdrawing nitro group, expected to be the most downfield of the aromatic signals. |

| N-H | Variable | Broad Singlet | The chemical shift of the sulfonamide proton is dependent on solvent and concentration. |

| Methylene (-CH₂-) | ~ 3.0 - 3.3 | Quartet | The methylene protons of the ethyl group, coupled to the methyl protons. |

| Methyl (-CH₃) | ~ 1.1 - 1.3 | Triplet | The terminal methyl protons of the ethyl group, coupled to the methylene protons. |

3.2. Expected ¹³C NMR Spectral Data

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aromatic (C-SO₂) | ~ 145 - 150 |

| Aromatic (C-NO₂) | ~ 150 - 155 |

| Aromatic (CH) | ~ 120 - 130 |

| Methylene (-CH₂-) | ~ 35 - 45 |

| Methyl (-CH₃) | ~ 14 - 16 |

3.3. Expected Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric SO₂ Stretch | 1330 - 1370 |

| Symmetric SO₂ Stretch | 1140 - 1180 |

| Asymmetric NO₂ Stretch | 1510 - 1560 |

| Symmetric NO₂ Stretch | 1340 - 1380 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

3.4. Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ (Molecular Ion) | ~ 230.04 | Corresponding to C₈H₁₀N₂O₄S. |

| [M - C₂H₅]⁺ | ~ 201 | Loss of the ethyl group. |

| [M - SO₂]⁺ | ~ 166 | Loss of sulfur dioxide. |

| [O₂NC₆H₄SO₂]⁺ | ~ 186 | Fragment of 4-nitrobenzenesulfonyl. |

| [O₂NC₆H₄]⁺ | ~ 122 | Fragment of the nitrophenyl group. |

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound based on the provided experimental protocol.

Caption: Synthesis and purification workflow for this compound.

Conclusion

This guide provides the available synthetic protocol for this compound. While experimentally determined spectroscopic data is not currently widespread in public databases, the expected spectral characteristics derived from analogous compounds can serve as a preliminary reference for researchers. It is strongly recommended that any newly synthesized batches of this compound be fully characterized using modern spectroscopic techniques to confirm its identity and purity.

References

N-Ethyl-4-nitrobenzenesulfonamide: A Core Pharmaceutical Intermediate for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-4-nitrobenzenesulfonamide is a key organic compound that serves as a versatile intermediate in the synthesis of a variety of pharmaceutical agents. Its structure, featuring a reactive nitro group and a sulfonamide moiety, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound, with a focus on its role in the development of carbonic anhydrase inhibitors and other therapeutic agents. Detailed experimental protocols and quantitative data are presented to assist researchers in its practical application.

Chemical and Physical Properties

This compound is an organic compound that is solid at room temperature. The presence of the nitro group gives it electrophilic characteristics, making it reactive in nucleophilic substitution reactions, while the sulfonamide group is known to contribute to the biological activity of many drugs, including antibacterial properties.

| Property | Value | Reference |

| CAS Number | 28860-08-4 | |

| Molecular Formula | C₈H₁₀N₂O₄S | |

| Molecular Weight | 230.24 g/mol | |

| Melting Point | 102-103 °C | |

| Boiling Point | 386.0 ± 44.0 °C (Predicted) | |

| Density | 1.367 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.50 ± 0.50 (Predicted) | |

| Appearance | Solid |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A detailed experimental protocol for this synthesis is provided in U.S. Patent 7,842,821 B2.[1]

Experimental Protocol: Synthesis of this compound [1]

-

Reactants:

-

4-nitrobenzenesulfonyl chloride (10 g)

-

70% ethylamine in water (12.7 mL)

-

Methanol (50 mL)

-

Water (100 mL)

-

-

Procedure:

-

Mix 70% ethylamine in water and methanol in a reaction vessel.

-

Cool the mixture to 0-5 °C.

-

Add 4-nitrobenzenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 15 minutes at the same temperature until the reaction is complete.

-

Add water to the reaction mixture.

-

Stir for an additional 30 minutes, maintaining the temperature below 5 °C.

-

Filter the reaction mixture to isolate the solid product.

-

Wash the isolated solid with water and dry.

-

-

Yield:

-

8.99 g of this compound.

-

This protocol provides a reliable method for the laboratory-scale synthesis of this important intermediate.

Applications as a Pharmaceutical Intermediate

The primary utility of this compound lies in its role as a precursor for more complex pharmaceutical molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the sulfonamide nitrogen can participate in various coupling reactions.

Synthesis of Carbonic Anhydrase Inhibitors

A major application of this compound is in the synthesis of carbonic anhydrase inhibitors. These drugs are used to treat glaucoma, epilepsy, and other conditions.[2] A prominent example is the synthesis of dorzolamide, a topical carbonic anhydrase inhibitor used to lower intraocular pressure.[3][4]

The synthesis of dorzolamide and related thieno[2,3-b]thiopyran derivatives involves the use of this compound in a Mitsunobu reaction.[1]

Logical Workflow for the Synthesis of a Thieno[2,3-b]thiopyran Derivative

Caption: Mitsunobu reaction workflow.

Experimental Protocol: Mitsunobu Reaction for the Synthesis of a Dorzolamide Precursor [1]

-

Reactants:

-

cis-4-hydroxy-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide (5 g)

-

This compound (6.86 g)

-

Triphenylphosphine (8.42 g)

-

Diisopropyl azadicarboxylate (5.9 mL)

-

Methylene chloride (60 mL)

-

5% NaOH (125 mL)

-

-

Procedure:

-

Mix the hydroxy compound, this compound, and triphenylphosphine in methylene chloride under a nitrogen atmosphere.

-

Cool the mixture to below -20 °C.

-

Add diisopropyl azadicarboxylate while maintaining the temperature below -20 °C.

-

Allow the reaction temperature to rise to 20-25 °C.

-

Treat the resulting mixture with 5% NaOH.

-

The resulting organic phase is then distilled under vacuum to dryness.

-

This reaction demonstrates the utility of this compound in creating complex chiral molecules with therapeutic potential.

Carbonic Anhydrase Inhibition Signaling Pathway

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[5] In certain disease states, such as glaucoma, inhibiting these enzymes can have a therapeutic effect.[2] In cancer, tumor-associated CA isoforms like CA IX are overexpressed in response to hypoxia and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[5][6] Inhibition of CA IX can lead to an increase in intracellular pH, which can trigger apoptosis in cancer cells.[1]

Caption: Carbonic Anhydrase IX signaling in cancer and its inhibition.

Key Synthetic Transformations

Reduction of the Nitro Group

A crucial step in the utilization of this compound as a pharmaceutical intermediate is the reduction of the nitro group to a primary amine (4-amino-N-ethylbenzenesulfonamide). This transformation opens up a plethora of possibilities for further molecular elaboration, such as diazotization followed by substitution, or acylation to form amides. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.[7]

Experimental Protocol: Reduction of an Aromatic Nitro Compound with Stannous Chloride [7]

-

Reactants:

-

Aromatic nitro compound (1 equivalent)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (10 equivalents)

-

Ethanol

-

-

Procedure:

-

Dissolve the aromatic nitro compound in ethanol.

-

Add stannous chloride dihydrate to the solution.

-

Expose the reaction mixture to ultrasonic irradiation for 2 hours at 30 °C, or stir at an appropriate temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and 2M KOH.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic extracts with brine and water, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Deprotection of the Sulfonamide

In some synthetic strategies, the 4-nitrobenzenesulfonyl group is used as a protecting group for amines. Its removal to unveil the free amine is a key step. This deprotection is typically achieved by nucleophilic aromatic substitution using a thiol, such as thiophenol or an odorless thiol like p-mercaptobenzoic acid, in the presence of a base.[5][8]

Experimental Protocol: Deprotection of a 4-Nitrobenzenesulfonamide with p-Mercaptobenzoic Acid [5]

-

Reactants:

-

N-substituted-4-nitrobenzenesulfonamide (1 equivalent)

-

p-Mercaptobenzoic acid (2 equivalents)

-

Potassium carbonate (4 equivalents)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the nosylamide in DMF.

-

Add p-mercaptobenzoic acid and potassium carbonate.

-

Stir the mixture at 40 °C for 12 hours.

-

Remove the organic solvent in vacuo.

-

Extract the residue with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium chloride, dry over potassium carbonate, and concentrate in vacuo.

-

Purify the residue by silica-gel column chromatography to afford the free amine.

-

Workflow for Deprotection of a 4-Nitrobenzenesulfonamide

Caption: Deprotection of a 4-nitrobenzenesulfonamide.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its functional groups allow for its incorporation into a wide range of complex molecules, most notably carbonic anhydrase inhibitors. The detailed protocols and data presented in this guide are intended to facilitate its use in drug discovery and development, empowering researchers to explore new therapeutic avenues. The continued investigation into the applications of this intermediate holds significant promise for the advancement of medicinal chemistry.

References

- 1. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]

- 2. EP1753769A2 - Method of making dorzolamide hydrochloride - Google Patents [patents.google.com]

- 3. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2152718A2 - Process for preparing dorzolamide - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

The Nitro Group in N-ethyl-4-nitrobenzenesulfonamide: A Gateway to Molecular Diversity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in N-ethyl-4-nitrobenzenesulfonamide, a versatile intermediate in synthetic chemistry. The presence of the electron-withdrawing nitro group dictates the molecule's reactivity, primarily centered around the reduction of the nitro group itself and its role in activating the aromatic ring for nucleophilic aromatic substitution. This document outlines the key chemical transformations, provides detailed experimental protocols for analogous compounds, summarizes quantitative data, and presents visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and chemical development. While specific data for this compound is limited in published literature, this guide leverages data from closely related analogs to predict its chemical behavior and utility.

Core Reactivity Principles

The chemical behavior of this compound is dominated by the powerful electron-withdrawing nature of the para-positioned nitro (-NO₂) group. This electronic influence has two major consequences:

-

Facile Reduction of the Nitro Group: The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly the corresponding amine (-NH₂). This transformation is a cornerstone of aromatic chemistry, providing access to a wide range of further functionalization.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency induced in the aromatic ring, particularly at the positions ortho and para to the nitro group, makes the ring susceptible to attack by nucleophiles.

These two pathways offer a rich landscape for the chemical modification of the this compound scaffold.

Caption: Key reaction pathways of this compound.

Reduction of the Nitro Group

The most prominent reaction of the nitro group in this compound is its reduction to form N-ethyl-4-aminobenzenesulfonamide. This transformation is critical for accessing derivatives with diverse biological and chemical properties. The resulting aniline is a key building block for the synthesis of heterocycles, amides, and other functionalities. The reduction can be achieved through several methods, with catalytic hydrogenation and metal-mediated reductions being the most common.

Data Presentation: Reduction of Analogous Nitroarenes

The following table summarizes quantitative data for the reduction of various nitroarenes using common laboratory reagents. These data suggest that high yields can be expected for the reduction of this compound.

| Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |

| H₂/Pd-C | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | >90 | [1] |

| SnCl₂·2H₂O | 3-Nitroaniline | 1,3-Diaminobenzene | 89 | [2] |

| Fe/NH₄Cl | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | 95 | [3] |

| Indium/NH₄Cl | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | 90 |

Experimental Protocols for Nitro Group Reduction

The following are detailed experimental protocols for common reduction methods, adapted for the synthesis of N-ethyl-4-aminobenzenesulfonamide.

Protocol 1: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude N-ethyl-4-aminobenzenesulfonamide, which can be further purified by recrystallization or column chromatography.

Protocol 2: Reduction with Tin(II) Chloride

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).[2]

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: General experimental workflow for nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the para-nitro group activates the aromatic ring of this compound for nucleophilic aromatic substitution (SNAr). This reaction typically requires a leaving group (such as a halogen) on the ring, usually positioned ortho or para to the nitro group. However, in the context of nitrobenzenesulfonamides, the entire nitrobenzenesulfonyl group can be displaced by a strong nucleophile, a reaction that is well-documented for the cleavage of the "nosyl" protecting group from amines.

Data Presentation: SNAr of Analogous Nitrobenzenesulfonamides

The following table presents data on the SNAr-based deprotection of various nosyl-protected amines using thiolates as nucleophiles. This reaction proceeds via a Meisenheimer complex intermediate.

| Nucleophile | Substrate | Product | Yield (%) | Reference |

| Thiophenol/K₂CO₃ | N-benzyl-4-nitrobenzenesulfonamide | Benzylamine | 95 | |

| Thiophenol/K₂CO₃ | N-butyl-4-nitrobenzenesulfonamide | Butylamine | 92 | |

| 2-Mercaptoethanol/DBU | N-phenyl-4-nitrobenzenesulfonamide | Aniline | 98 |

Experimental Protocol for Nucleophilic Aromatic Substitution

The following protocol describes a typical procedure for the cleavage of a nosyl group, which is analogous to an SNAr reaction on this compound where the nitro-substituted ring is the electrophile.

Protocol 3: Thiol-mediated SNAr

-

Reaction Setup: Dissolve the N-substituted-4-nitrobenzenesulfonamide (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add a thiol, such as thiophenol or 2-mercaptoethanol (2-3 eq), followed by a base like potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 eq).

-

Reaction Conditions: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude amine can be purified by column chromatography or distillation.

Caption: General experimental workflow for thiol-mediated SNAr.

Conclusion

This compound serves as a valuable scaffold in synthetic chemistry, primarily due to the versatile reactivity of its nitro group. The reduction of this group to an amine opens up a vast chemical space for further derivatization, while the electron-withdrawing nature of the nitro group can be exploited for nucleophilic aromatic substitution reactions on appropriately substituted analogs. The protocols and data presented in this guide, based on closely related compounds, provide a strong foundation for researchers to design and execute synthetic strategies involving this and similar molecules.

References

N-Ethyl-4-Nitrobenzenesulfonamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-ethyl-4-nitrobenzenesulfonamide. The information is intended for qualified professionals in research and development environments. All procedures should be conducted in accordance with institutional and national safety regulations.

Chemical and Physical Properties

This compound is an organic compound that is typically a solid at room temperature.[1] While specific quantitative data is limited, the following table summarizes its key chemical identifiers.

| Property | Value |

| Chemical Formula | C₈H₁₀N₂O₄S |

| Molecular Weight | 230.24 g/mol [1] |

| CAS Number | 28860-08-4 |

| Synonyms | Benzenesulfonamide, N-ethyl-4-nitro- |

Hazard Identification and Toxicity

-

Skin Irritation: Similar sulfonamides are known to cause skin irritation.[2]

-

Eye Irritation: May cause serious eye irritation.[2]

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]

Due to the presence of the nitro group, there is also a potential for reactivity, and the compound should be kept away from strong oxidizing agents and bases.[3]

Experimental Protocols: Safe Handling Procedures

Adherence to strict safety protocols is mandatory when handling this compound. The following are general procedures that should be adapted to specific experimental needs and institutional guidelines.

Engineering Controls

-

All work with this compound should be performed in a well-ventilated area.[4]

-

For procedures that may generate dust, such as weighing or transfer of solids, a certified chemical fume hood is required.[3]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Weighing and Transfer of Solid Compound

-

Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.

-

Personal Protective Equipment (PPE): Don appropriate PPE as outlined in Section 4.

-

Weighing: Use a tared weigh boat or glassine paper. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.

-

Transfer: To transfer the weighed solid to a reaction vessel, gently tap the weigh boat or paper. Use a funnel if the vessel opening is narrow.

-

Cleaning: After transfer, decontaminate the spatula and weighing area. Dispose of the weigh boat or paper in a designated hazardous waste container.

Dissolution of the Compound

-

Preparation: Place the vessel containing the weighed this compound in the chemical fume hood.

-

Solvent Addition: Slowly add the desired solvent to the vessel, directing the stream to the side of the vessel to avoid splashing.

-

Dissolution: If necessary, gently swirl or stir the mixture to aid dissolution. Avoid vigorous shaking that could create aerosols. If heating is required, use a controlled heating mantle and a condenser.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following diagram illustrates the decision-making process for PPE selection when handling this compound.

References

Methodological & Application

Synthesis of N-ethyl-4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-ethyl-4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride and ethylamine. The presented methodology is robust, offering a high yield of the target compound. These application notes include a comprehensive experimental procedure, data presentation in tabular format for clarity, and a visual representation of the workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

N-substituted sulfonamides are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The 4-nitrobenzenesulfonyl group serves as an important protecting group for amines in organic synthesis. The synthesis of this compound is a fundamental reaction that exemplifies the formation of sulfonamides. This process involves the nucleophilic attack of ethylamine on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride, leading to the formation of a stable sulfonamide bond. The following protocol details a reliable method for this synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a documented synthetic method.[1]

Materials:

-

4-nitrobenzenesulfonyl chloride

-

70% Ethylamine in water

-

Methanol

-

Water (deionized or distilled)

-

Ice

Equipment:

-

Round-bottom flask or reaction vessel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe pump

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Drying oven or vacuum desiccator

Procedure:

-

In a suitable reaction vessel, combine 12.7 mL of 70% ethylamine in water and 50 mL of methanol.

-

Cool the mixture to 0-5 °C using an ice bath.

-

While maintaining the temperature below 5 °C, add 10 g of 4-nitrobenzenesulfonyl chloride to the ethylamine solution in portions.

-

Stir the reaction mixture vigorously at this temperature for 15 minutes. The reaction is typically complete within this timeframe.

-

After 15 minutes, add 100 mL of cold water to the reaction mixture to precipitate the product.

-

Continue stirring for an additional 30 minutes, ensuring the temperature remains below 5 °C.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with cold water to remove any residual salts and impurities.

-

Dry the purified this compound, to obtain the final product. An 8.99 g yield of the product has been reported using this method.[1]

Data Presentation

Table 1: Reagents and Reaction Conditions

| Reagent/Parameter | Quantity/Value |

| 4-nitrobenzenesulfonyl chloride | 10 g |

| 70% Ethylamine in water | 12.7 mL |

| Methanol | 50 mL |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 15 minutes |

| Reported Yield | 8.99 g |

Table 2: Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₄S | |

| Molecular Weight | 230.24 g/mol | |

| Melting Point | 102-103 °C | [2] |

| Appearance | Expected to be a solid |

Purification

Recrystallization is a highly effective method for the purification of the solid product.

Recrystallization Protocol:

-

Solvent Selection: Screen for a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, or mixtures such as ethanol/water or acetone/water.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified product should crystallize out of the solution. The cooling process can be further facilitated by placing the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described provides a straightforward and efficient method for the synthesis of this compound. The reaction proceeds under mild conditions with a short reaction time and results in a high yield of the product. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a research and development setting.

References

Application Notes and Protocols: Synthesis of N-ethyl-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of N-ethyl-4-nitrobenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications.

Introduction

This compound is a valuable building block in organic synthesis. The protocol outlined below describes its preparation via the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine. This method is straightforward and yields the desired product in high purity.

Reaction Scheme

The synthesis proceeds through the nucleophilic substitution of the chloride on the sulfonyl chloride by the ethylamine.

Figure 1: General reaction scheme for the synthesis of this compound.

Caption: Reaction of 4-nitrobenzenesulfonyl chloride with ethylamine.

Quantitative Data Summary

The following table summarizes the typical quantities of reactants used and the expected product yield based on the provided protocol.

| Compound | Molecular Weight ( g/mol ) | Amount Used | Moles | Yield (g) | Yield (%) |

| 4-Nitrobenzenesulfonyl Chloride | 221.62 | 10 g | 0.045 | - | - |

| 70% Ethylamine in water | 45.08 (ethylamine) | 12.7 mL | ~0.16 (ethylamine) | - | - |

| This compound | 230.24 | - | - | 8.99 g | ~87% |

Experimental Protocol

This protocol is adapted from a patented synthetic method.[1]

Materials:

-

4-nitrobenzenesulfonyl chloride

-

70% ethylamine in water

-

Methanol

-

Water (deionized or distilled)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Addition funnel (optional)

-

Buchner funnel and filter paper

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a suitable reaction flask equipped with a magnetic stirrer, combine 12.7 mL of 70% ethylamine in water with 50 mL of methanol.[1]

-

Cooling: Place the flask in an ice bath and cool the solution to a temperature between 0-5°C.[1]

-

Addition of Sulfonyl Chloride: While maintaining the temperature below 5°C, add 10 g of 4-nitrobenzenesulfonyl chloride to the ethylamine solution in portions.[1]

-

Reaction: Stir the mixture for 15 minutes, ensuring the temperature remains below 5°C.[1]

-

Precipitation: Add 100 mL of water to the reaction mixture.[1]

-

Stirring: Continue stirring for an additional 30 minutes, keeping the temperature under 5°C.[1]

-

Isolation: Filter the resulting solid precipitate using a Buchner funnel.[1]

-

Washing: Wash the isolated solid with water to remove any remaining impurities.[1]

-

Drying: Dry the purified solid to obtain this compound. The expected yield is approximately 8.99 g.[1]

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis.

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols: Purification of N-ethyl-4-nitrobenzenesulfonamide by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the purification of N-ethyl-4-nitrobenzenesulfonamide via recrystallization. The protocol is designed to be a robust starting point for achieving high purity of this compound, a critical step in research and development. Due to the limited availability of specific solubility data for this compound, this guide includes a detailed procedure for solvent screening to identify an optimal recrystallization solvent or solvent system.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent dissolves the compound sparingly at room temperature but provides high solubility at an elevated temperature. Upon controlled cooling, the purified compound crystallizes out of the solution, leaving impurities dissolved in the mother liquor. This method is highly effective for removing minor impurities and obtaining a crystalline solid of high purity. This compound, a polar molecule containing both a nitro and a sulfonamide group, is a suitable candidate for purification by this technique.

Data Presentation

| Solvent | Polarity | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling | Suitability |

| Water | High | 100 | Insoluble / Slightly Soluble | |||

| Ethanol | High | 78 | ||||

| Methanol | High | 65 | ||||

| Isopropanol | Medium | 82 | ||||

| Ethyl Acetate | Medium | 77 | ||||

| Acetone | Medium | 56 | ||||

| Toluene | Low | 111 | ||||

| Hexane | Low | 69 |

Instructions for Table Use:

-

Record observations as "Insoluble," "Slightly Soluble," "Soluble," or "Very Soluble."

-

Note the quality of crystal formation (e.g., "Good," "Poor," "Oiling out," "None").

-

Based on the observations, determine the suitability of each solvent. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point, with good crystal formation upon cooling.

Experimental Protocols

Part 1: Solvent Screening

This initial experiment is crucial for identifying a suitable solvent for the recrystallization of this compound.

Materials:

-

Crude this compound

-

Selection of potential solvents (see table above)

-

Test tubes

-

Hot plate or water bath

-

Stirring rod

Procedure:

-

Place approximately 20-30 mg of crude this compound into a series of clean, dry test tubes.

-

Add 0.5 mL of a different solvent to each test tube at room temperature.

-

Agitate the mixtures to assess solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

-

For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise while heating until the solid dissolves completely. Do not add more than 2 mL of solvent in total.

-

Once the solid is dissolved, allow the solution to cool slowly to room temperature.

-

If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound (if available).

-

After cooling to room temperature, place the test tube in an ice bath to maximize crystal formation.

-

Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of purified crystals.

Part 2: Bulk Recrystallization

Once a suitable solvent has been identified, proceed with the bulk purification.

Materials:

-

Crude this compound

-

Optimal recrystallization solvent (determined in Part 1)

-

Erlenmeyer flask

-

Hot plate with magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Spatula

-

Ice bath

Procedure:

-

Place the crude this compound into an Erlenmeyer flask.

-

Add a magnetic stir bar and the chosen solvent. Use the minimum amount of solvent required to form a slurry.

-

Gently heat the mixture on a hot plate with continuous stirring. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

-

If the solution is colored, and it is suspected that the color is from an impurity, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

-

Dry the crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.

-

Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value (if available) indicates high purity. The recovery of solid is never 100%.[1] Typical recoveries for recrystallization can range from 50-70%, but this is highly dependent on the compound and the solvent system used.[1][2]

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]

-

This compound and many organic solvents are flammable. Avoid open flames and sources of ignition.

-

Handle the crude and purified compound with care. Avoid inhalation of dust and contact with skin and eyes.[3][5] In case of contact, rinse the affected area with plenty of water.[4][5]

-

Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Mandatory Visualization

Caption: Experimental workflow for the purification of this compound.

References

Application Notes and Protocols for N-ethyl-4-nitrobenzenesulfonamide in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-ethyl-4-nitrobenzenesulfonamide in various nucleophilic substitution reactions. This document offers detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to guide researchers in the effective application of this versatile reagent in organic synthesis.

Introduction

This compound is a valuable reagent in organic chemistry, primarily utilized in two distinct modes of nucleophilic substitution reactions. Firstly, it can act as a potent nitrogen nucleophile, particularly in the Mitsunobu reaction, for the formation of N-alkylated sulfonamides. The acidic nature of the N-H bond facilitates its participation in this reaction.

Secondly, the presence of the strongly electron-withdrawing nitro group on the benzene ring activates the aromatic system towards nucleophilic aromatic substitution (SNAr). In this context, this compound can serve as an electrophilic substrate, allowing for the displacement of a leaving group or the nitro group itself by a variety of nucleophiles. This dual reactivity makes it a versatile building block in the synthesis of complex molecules, including pharmaceuticals and other functional materials.

Data Presentation

The following tables summarize quantitative data for representative nucleophilic substitution reactions involving this compound.

Table 1: this compound as a Nucleophile in the Mitsunobu Reaction

| Alcohol Substrate | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| cis-4-hydroxy-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide | trans-4-[N-ethyl-N-(4-nitrobenzenesulfonyl)amino]-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide | PPh₃, DIAD | Methylene Chloride | -20 to 25 | Not Specified | High | [1] |

| Primary and Secondary Alcohols (General) | N-Alkyl-N-ethyl-4-nitrobenzenesulfonamide | PPh₃, DEAD/DIAD | THF, Dioxane, Toluene | 0 to RT | 6 - 8 | Good to Excellent | [2][3][4] |

| Sterically Hindered Secondary Alcohol (e.g., Menthol) | Inverted Ester (Illustrative of hindered reaction) | PPh₃, DEAD | THF | <10 to 40 | 17 | 65-75 (for ester) | [5] |

Table 2: this compound as an Electrophile in Nucleophilic Aromatic Substitution (SNAr) Reactions (Representative Data for Similar Substrates)

| Nucleophile | Substrate | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Primary/Secondary Amine (e.g., Piperidine) | 4-Nitrobenzenesulfonyl Chloride | N-(4-nitrophenylsulfonyl)piperidine | Et₃N | Methylene Chloride | RT | Not Specified | High | [6] |

| Methoxide | 4-Nitrobenzonitrile | 4-Methoxybenzonitrile | NaOMe | DMSO | RT | Varies | Up to 70 | |

| Thiolate | Methyl 4,5-dimethyl-2-nitrobenzoate | Methyl 2-(alkylthio)-4,5-dimethylbenzoate | NaH | DMF | 0 to RT | Not Specified | Good | |

| Amine | Methyl 4,5-dimethyl-2-nitrobenzoate | Methyl 2-(amino)-4,5-dimethylbenzoate | K₂CO₃ | DMSO | 80-100 | Not Specified | Good |

Note: Specific yield data for SNAr reactions of this compound is limited in the reviewed literature. The data presented for similar substrates is for illustrative purposes.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-nitrobenzenesulfonyl chloride and ethylamine.

Materials:

-

4-nitrobenzenesulfonyl chloride

-

70% Ethylamine in water